6-(2-乙氧基-4-甲酰苯氧基)烟腈

描述

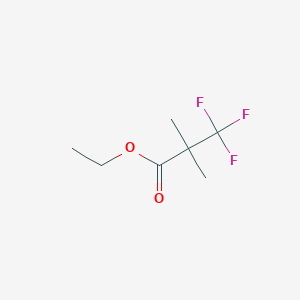

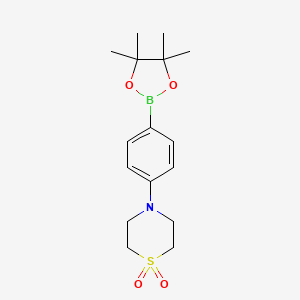

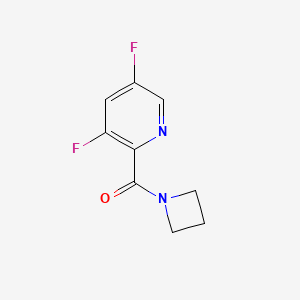

“6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C15H12N2O3. It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

There are two main synthesis routes for this compound . One method involves dissolving the corresponding aldehyde, 6-chloronicotinonitrile, and potassium carbonate in anhydrous DMF and heating at about 110°C under nitrogen . The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layer is dried over sodium sulfate, filtered, and concentrated under vacuum . The crude mixture is purified by flash chromatography using hexanes/ethyl acetate as eluant .Another method involves stirring a mixture of aldehyde, amine, and 4 Å molecular sieves in methanol overnight under a nitrogen atmosphere at room temperature . The following day, sodium borohydride is added and the reaction mixture is stirred for 3 hours . The reaction mixture is then filtered off and the solvent evaporated to yield a residue which is purified by SCX or flash chromatography .

Molecular Structure Analysis

The molecular weight of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is 268.27 g/mol. The compound’s structure includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” include the reaction of the corresponding aldehyde with 6-chloronicotinonitrile in the presence of potassium carbonate . Another reaction involves the reduction of the aldehyde group to a hydroxyl group using sodium borohydride .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” are not specified in the available literature .科学研究应用

- Scientific Field: Polymer Chemistry

- Application Summary : “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is used in the synthesis of a newly designed oligo-Schiff-base . This oligo-Schiff-base has been studied for its optical, morphological, and antioxidant properties .

- Methods of Application : The compound is synthesized from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol. The subsequent oxidative polycondensation process yields the target oligo (2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol), oligo (EHPIMP) .

- Results or Outcomes : The optical properties of the EHPIMP and the oligo (EHPIMP)’s thin films were compared mainly with UV–Vis spectroscopy. Corresponding band gap (Eg) values of the EHPIMP and the oligo (EHPIMP) films were obtained as 2.224 and 1.404 eV, respectively . The surface roughness values and the average roughness were attained to be 8.28 nm and 46.63 nm for EHPIMP and the oligo (EHPIMP)’s thin films, respectively . Furthermore, the antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods. The obtained data demonstrated that EHPIMP and oligo (EHPIMP) had effective reducing antioxidant potentials and radical scavenging activities .

安全和危害

属性

IUPAC Name |

6-(2-ethoxy-4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-19-14-7-11(10-18)3-5-13(14)20-15-6-4-12(8-16)9-17-15/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVWADGVEANDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)

![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)